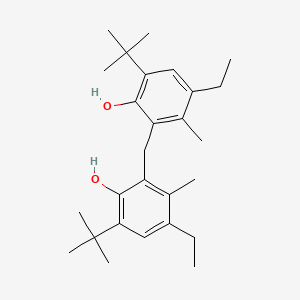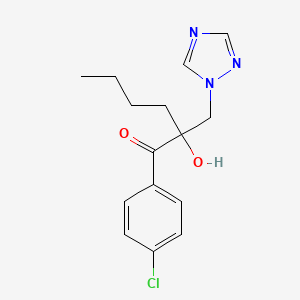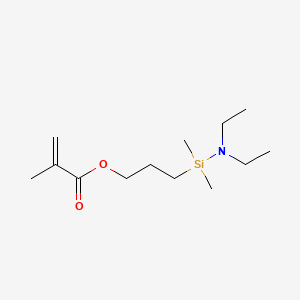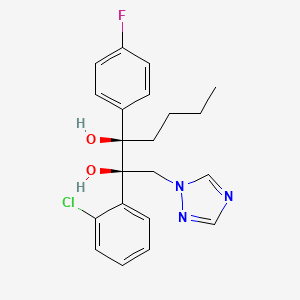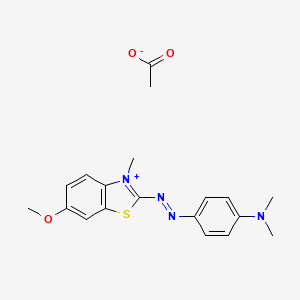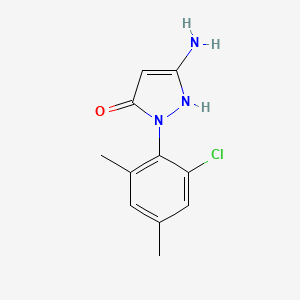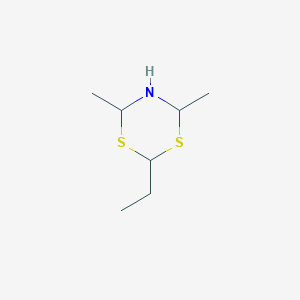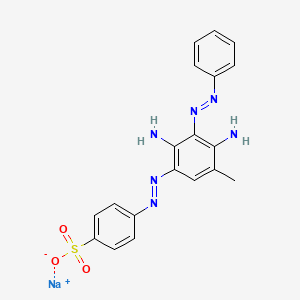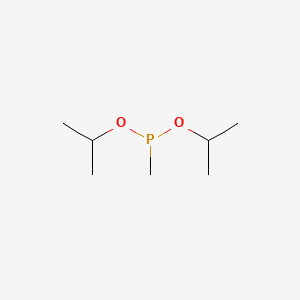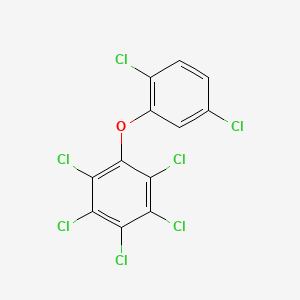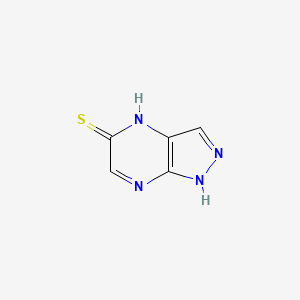
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- is a heterocyclic compound that features a fused pyrazolo-pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and kinase inhibitory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazole derivatives with suitable electrophiles under controlled conditions. For instance, the reaction of 5-bromo-1H-pyrazolo(3,4-b)pyridine with iodine and subsequent protection of the NH group can yield key intermediates for further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. These methods would typically employ batch or continuous flow reactors to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents .
Wissenschaftliche Forschungsanwendungen
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor.
Medicine: It shows promise as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo(3,4-b)pyridine: Similar in structure but with different biological activities.
Pyrazolo(3,4-d)pyrimidine: Known for its CDK2 inhibitory properties.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another kinase inhibitor with a different scaffold.
Uniqueness
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- is unique due to its specific ring structure and sulfur-containing thione group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
133280-14-5 |
|---|---|
Molekularformel |
C5H4N4S |
Molekulargewicht |
152.18 g/mol |
IUPAC-Name |
1,4-dihydropyrazolo[3,4-b]pyrazine-5-thione |
InChI |
InChI=1S/C5H4N4S/c10-4-2-6-5-3(8-4)1-7-9-5/h1-2H,(H,8,10)(H,6,7,9) |
InChI-Schlüssel |
IAWOLXSKCXZSOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC2=C1NC(=S)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)

